molecular formula C24H25NO6 B11146870 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11146870
M. Wt: 423.5 g/mol
InChI Key: QLVKXMHVRXJKNJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarins and amino acid derivatives, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves multiple steps:

  • Synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate

      Starting Materials: 3,4-dimethylphenol and ethyl acetoacetate.

      Reaction Conditions: The reaction is catalyzed by a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the coumarin core.

  • Formation of N-[(benzyloxy)carbonyl]norvaline

      Starting Materials: Norvaline and benzyl chloroformate.

      Reaction Conditions: The reaction is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Coupling Reaction

      Starting Materials: 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate and N-[(benzyloxy)carbonyl]norvaline.

      Reaction Conditions: The coupling is typically facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the carbonyl group in the coumarin ring can yield dihydrocoumarins, which may have different biological activities.
  • Substitution

    • The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: Coumarin derivatives are known to inhibit enzymes like tyrosinase and acetylcholinesterase, making them useful in studying enzyme kinetics and developing enzyme inhibitors.

Medicine

Industry

    Fluorescent Probes: Coumarins are used as fluorescent probes in biochemical assays and imaging techniques due to their strong fluorescence properties.

Mechanism of Action

The biological activity of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is primarily attributed to its ability to interact with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit tyrosinase by chelating the copper ions in the enzyme’s active site.

    Cell Signaling Pathways: It can modulate cell signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar coumarin structure but with different substituents, leading to variations in biological activity.

    7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and used in various biochemical assays.

    Coumarin-3-carboxylic acid: Another coumarin derivative with applications in medicinal chemistry.

Uniqueness

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is unique due to the combination of the coumarin core with an amino acid derivative, which may enhance its biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C24H25NO6/c1-4-8-20(25-24(28)29-14-17-9-6-5-7-10-17)23(27)30-18-11-12-19-15(2)16(3)22(26)31-21(19)13-18/h5-7,9-13,20H,4,8,14H2,1-3H3,(H,25,28)

InChI Key

QLVKXMHVRXJKNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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